molecular formula C19H19N3O B2906259 N-(2-methoxy-5-methylphenyl)-2-methyl-6-phenylpyrimidin-4-amine CAS No. 1021281-75-3

N-(2-methoxy-5-methylphenyl)-2-methyl-6-phenylpyrimidin-4-amine

Cat. No.: B2906259
CAS No.: 1021281-75-3
M. Wt: 305.381
InChI Key: IRTUEWZTTNXNAB-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-methyl-6-phenylpyrimidin-4-amine is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-methylphenyl)-2-methyl-6-phenylpyrimidin-4-amine typically involves multiple steps, starting with the formation of the pyrimidinamine core. One common approach is the reaction of 2-methoxy-5-methylphenylamine with a suitable pyrimidinyl derivative under controlled conditions. The reaction conditions often require the use of a strong base, such as potassium carbonate, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques, such as column chromatography or recrystallization, to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxy-5-methylphenyl)-2-methyl-6-phenylpyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(2-methoxy-5-methylphenyl)-2-methyl-6-phenylpyrimidin-4-amine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(2-methoxy-5-methylphenyl)-2-methyl-6-phenylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-methoxy-5-methylphenyl)-2-methyl-6-(4-methylphenyl)pyrimidin-4-amine

  • N-(2-methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine

  • N-(2-methoxy-5-methylphenyl)-2-methyl-6-(2-methylphenyl)pyrimidin-4-amine

Uniqueness: N-(2-methoxy-5-methylphenyl)-2-methyl-6-phenylpyrimidin-4-amine stands out due to its specific substitution pattern on the phenyl ring and the presence of the methoxy group, which can influence its reactivity and biological activity. These structural features make it distinct from other similar compounds and contribute to its unique properties and applications.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-methyl-6-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-13-9-10-18(23-3)17(11-13)22-19-12-16(20-14(2)21-19)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTUEWZTTNXNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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